1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one
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Overview
Description
1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne
Attachment of the Acetylphenyl Group: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction, where an acetyl group is added to a phenyl ring in the presence of a Lewis acid catalyst.
Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is attached via a nucleophilic substitution reaction, where a dichlorophenol reacts with an appropriate halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as luminescent sensors and catalysts.
Mechanism of Action
The mechanism of action of 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Comparison with Similar Compounds
1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one can be compared with other triazole derivatives:
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications.
1,2,4-Triazole Derivatives: Similar to 1,2,3-triazoles, these compounds have different substituents that affect their properties and uses.
List of Similar Compounds
1,2,3-Triazole Derivatives: Rufinamide, Cefatrizine, Carboxyamidotriazole.
1,2,4-Triazole Derivatives: Fluconazole, Itraconazole, Voriconazole.
Properties
IUPAC Name |
1-[1-(4-acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-11(25)13-3-6-15(7-4-13)24-10-17(22-23-24)19(26)12(2)27-18-8-5-14(20)9-16(18)21/h3-10,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYZYGDFADIHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CN(N=N1)C2=CC=C(C=C2)C(=O)C)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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